4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a 2-ethylpiperidin-1-yl group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid typically involves multi-step organic reactions
Preparation of the Benzoic Acid Derivative: The starting material, often a substituted benzene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Introduction of the 2-Ethylpiperidin-1-yl Group: This step involves nucleophilic substitution, where the benzoic acid derivative reacts with 2-ethylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzoic acid group can be reduced to a benzyl alcohol.
Substitution: The 2-ethylpiperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives could find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(hydroxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzamide
Uniqueness
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is unique due to the specific combination of its functional groups. The presence of both the 2-ethylpiperidin-1-yl and methoxymethyl groups provides distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-3-14-6-4-5-9-17(14)15-8-7-12(16(18)19)10-13(15)11-20-2/h7-8,10,14H,3-6,9,11H2,1-2H3,(H,18,19) |
InChI Key |
OGJVMNPZCTUCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)C(=O)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.